

mPEG6-CH₂COOH for surface modification of liposomes

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Compound of Interest

Compound Name: mPEG6-CH₂COOH

CAS No.: 75427-75-7

Cat. No.: B1676796

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Application Note: Precision Surface Engineering of Liposomes using Discrete **mPEG6-CH₂COOH**

Part 1: Executive Summary & Scientific Rationale

The Shift to Discrete PEGylation Polyethylene glycol (PEG) modification is the gold standard for extending liposome circulation time ("stealth" effect) and reducing immunogenicity. However, traditional polydisperse PEGs (e.g., PEG2000) create heterogeneous surface layers that can mask targeting ligands or induce anti-PEG antibodies (ABC phenomenon).

mPEG6-CH₂COOH (Methyl-PEG6-Acetic Acid) represents a paradigm shift toward discrete PEGylation. Unlike polydisperse polymers, mPEG6 is a single molecular species with a precise molecular weight (~368.42 Da) and a fixed chain length (~2.5 nm).

Key Applications:

- Zeta Potential Modulation: Neutralizing cationic surface charge on gene delivery vectors (lipoplexes) without adding significant steric bulk.

- **Spacer Precision:** Creating a defined "spacer" layer that protects the membrane while allowing small molecule diffusion.
- **Ligand Capping:** Capping unreacted amine groups on immunoliposomes to reduce non-specific binding.

Mechanism of Action The surface modification relies on the covalent conjugation of the terminal carboxyl group of mPEG6-CH₂COOH to primary amines (e.g., Phosphatidylethanolamine - PE) on the liposome surface using zero-length crosslinking chemistry (EDC/NHS).

Part 2: Experimental Workflow & Protocols

Materials Required

- **Target:** Pre-formed Liposomes containing 1-5 mol% amine-functionalized lipid (e.g., DSPE, DOPE, or Stearylamine).
- **Reagent:** mPEG6-CH₂COOH (Discrete PEG, >95% Purity).
- **Activators:** EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).^[1]
- **Buffers:**
 - **Activation Buffer:** 0.1 M MES, 0.5 M NaCl, pH 6.0.
 - **Coupling Buffer:** PBS or HEPES, pH 7.2–7.5.
 - **Dialysis Buffer:** PBS, pH 7.4.

Protocol: Post-Insertion Surface Conjugation

This protocol describes the "grafting-to" approach, where mPEG6 is conjugated to the surface of pre-formed liposomes. This method is preferred for modifying unstable formulations where harsh chemical synthesis of lipid-conjugates is not feasible.

Step 1: Activation of mPEG6-CH₂COOH

- Goal: Convert the stable carboxyl group into a reactive semi-stable amine-reactive NHS-ester.
- Procedure:
 - Dissolve mPEG6-CH₂COOH in Activation Buffer to a concentration of 10 mg/mL.
 - Add EDC (10-fold molar excess relative to mPEG6) and Sulfo-NHS (25-fold molar excess).
 - Incubate: 15 minutes at Room Temperature (RT). Note: Do not exceed 20 mins; the active ester hydrolyzes rapidly.
 - Optional: If the liposomes are extremely sensitive to EDC, pass the activated PEG through a small desalting column (PD-10) equilibrated with Coupling Buffer to remove excess EDC. For most lipid applications, this is skipped to maintain yield.

Step 2: Conjugation to Liposomes

- Goal: Form a stable amide bond between mPEG6 and surface lipids.
- Procedure:
 - Ensure Liposomes are in Coupling Buffer (pH 7.2–7.5). Critical: Avoid amine-containing buffers like Tris or Glycine at this stage.
 - Add the activated mPEG6 solution to the liposome suspension.
 - Ratio: Use a 2:1 to 5:1 molar excess of mPEG6 relative to the surface-exposed amine groups on the liposomes. (Assume ~50% of total lipid amines are on the outer leaflet).
 - Incubate: 2 hours at RT with gentle stirring, or overnight at 4°C.

Step 3: Quenching and Purification

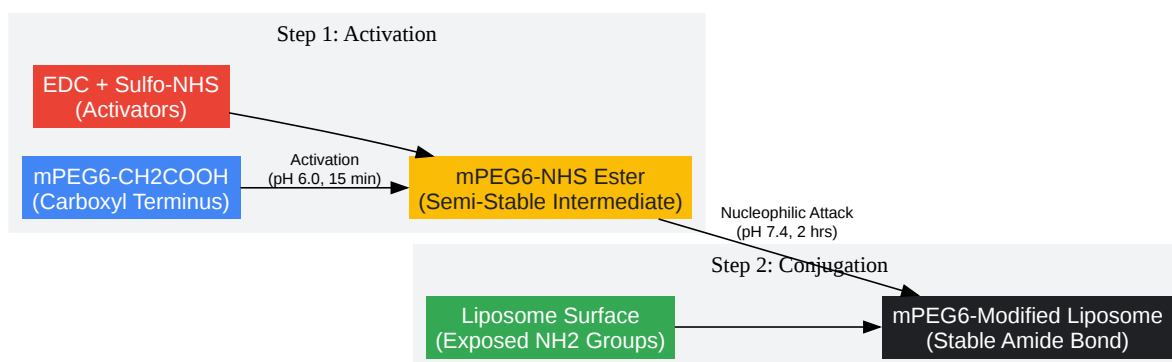
- Goal: Stop the reaction and remove free PEG/byproducts.
- Procedure:

- Quench: Add Hydroxylamine or Tris-HCl (1 M, pH 8.0) to a final concentration of 10-20 mM. Incubate for 15 mins.
- Purify:
 - Method A (Preferred): Dialysis against PBS (20kDa MWCO) for 24 hours at 4°C with 3 buffer changes.
 - Method B (Fast): Size Exclusion Chromatography (Sepharose CL-4B) to separate liposomes (void volume) from free mPEG6.

Part 3: Visualization of Mechanism

Figure 1: Reaction Pathway & Workflow

Caption: The EDC/Sulfo-NHS mediated conjugation of **mPEG6-CH₂COOH** to a liposomal surface amine (DSPE), resulting in a stable amide linkage and surface charge neutralization.



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Part 4: Characterization & Quality Control

To validate the surface modification, you must confirm the loss of free amines and the change in surface properties.

Table 1: Critical Quality Attributes (CQAs)

Method	Parameter Measured	Expected Outcome (Post-Conjugation)
Zeta Potential (DLS)	Surface Charge	Shift from Positive/Neutral to Neutral/Negative (Shielding of NH ₃ ⁺).
TNBS Assay	Free Amine Quantification	>80% reduction in detectable free amines (Colorimetric loss at 420nm).
¹ H-NMR	Chemical Structure	Appearance of sharp PEG peak (~3.6 ppm) and disappearance of EDC peaks. [2]
Size (DLS)	Hydrodynamic Diameter	Minimal increase (<5 nm) due to short PEG6 chain length.

Troubleshooting Guide:

- **Aggregation:** If liposomes aggregate upon adding EDC, the pH may be too low (causing lipid instability) or the charge neutralization is too rapid. Solution: Add mPEG6 slowly or increase ionic strength of the buffer.
- **Low Conjugation Yield:** Hydrolysis of the NHS-ester competes with conjugation. Solution: Ensure pH is strictly controlled (6.0 for activation, 7.4 for coupling) and work quickly during the transfer step.

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